molecular formula C12H13BrClNO2S B14151092 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide CAS No. 89059-24-5

6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide

Cat. No.: B14151092
CAS No.: 89059-24-5
M. Wt: 350.66 g/mol
InChI Key: LOBNKHIBZPWAPR-UHFFFAOYSA-M
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Description

6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a chloro group, an oxoethyl group, and a bromide ion. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the Oxoethyl Group: The oxoethyl group is introduced by reacting the benzothiazole core with an appropriate oxoethylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with isopropyl bromide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxylated derivatives.

Scientific Research Applications

6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxoethyl group and the benzothiazole core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzothiazole: Lacks the oxoethyl and isopropyl groups.

    3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide: Lacks the chloro group.

    6-Chloro-3-{2-oxoethyl}-1,3-benzothiazol-3-ium bromide: Lacks the isopropyl group.

Uniqueness

6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide is unique due to the presence of all three functional groups: the chloro group, the oxoethyl group, and the isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89059-24-5

Molecular Formula

C12H13BrClNO2S

Molecular Weight

350.66 g/mol

IUPAC Name

propan-2-yl 2-(6-chloro-1,3-benzothiazol-3-ium-3-yl)acetate;bromide

InChI

InChI=1S/C12H13ClNO2S.BrH/c1-8(2)16-12(15)6-14-7-17-11-5-9(13)3-4-10(11)14;/h3-5,7-8H,6H2,1-2H3;1H/q+1;/p-1

InChI Key

LOBNKHIBZPWAPR-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C[N+]1=CSC2=C1C=CC(=C2)Cl.[Br-]

Origin of Product

United States

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